molecular formula C14H11ClO4 B2443946 5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid CAS No. 16094-46-5

5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid

Cat. No. B2443946
CAS RN: 16094-46-5
M. Wt: 278.69
InChI Key: ONQXDSUGSFWVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid” is a chemical compound with the molecular formula C14H11ClO4 . It is likely to be a solid under normal conditions. This compound contains a benzyl group (a benzene ring attached to a CH2 group) and a carboxylic acid group (COOH), which are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an ether linkage (oxygen atom connected to two carbon atoms), and a carboxylic acid group. The presence of the chlorine atom would also add to the polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylic acid group would likely make this compound acidic. The presence of the benzyl ether and the chlorine atom could also affect properties such as solubility and melting/boiling points .

Scientific Research Applications

Metabolism and Health Implications

  • Hydroxybenzoic acid esters, including substances structurally related to 5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid, are widely used in various products, leading to human exposure. Their metabolites are excreted predominantly as conjugated species in urine. Research has indicated significant variations in urinary concentrations of these metabolites among different demographic groups, suggesting different exposure routes or metabolic responses. These findings highlight the importance of understanding the metabolism and potential health implications of such compounds (Wang et al., 2013).

Exposure Assessment and Risk Management

  • Studies have evaluated the exposure of populations to hydroxybenzoic acid esters by analyzing indoor dust and foodstuffs, providing crucial data for assessing potential risks. These assessments are critical for managing and mitigating the risks associated with the widespread use of these compounds in everyday products (Wang et al., 2012), (Liao et al., 2013).

Role in Oxidative Stress and Potential Therapeutic Uses

  • Hydroxybenzoic acid derivatives have been studied for their potential role in oxidative stress and therapeutic applications. For instance, salicylate hydroxylation has been used as a marker for oxidative stress in diabetic patients, suggesting potential applications in monitoring health conditions or as therapeutic targets (Ghiselli et al., 1992).

Pharmacokinetics and Metabolism

  • Understanding the pharmacokinetics and metabolism of hydroxybenzoic acid esters is crucial for evaluating their safety and efficacy in pharmaceutical or cosmetic applications. Research has delved into their absorption, metabolism, and excretion patterns in humans, providing a basis for risk assessments and the development of safer products (Moos et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could be conducted to evaluate its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

5-[(3-chlorophenyl)methoxy]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c15-10-3-1-2-9(6-10)8-19-11-4-5-13(16)12(7-11)14(17)18/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQXDSUGSFWVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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